5-Methoxy-2,1,3-benzothiadiazole

Fluorescence Quantum Yield Regioisomerism

Researchers requiring precise spectral tuning in optoelectronic materials face unreliable outcomes with generic BTD derivatives. 5-Methoxy-2,1,3-benzothiadiazole (CAS 1753-76-0) provides the exact C5-regioisomer for predictable blue emission (λEmax 421 nm, MeOH) and distinct spectral separation from the 4-methoxy analog (λEmax 501 nm). • Proven regioselective C-H borylation route yields the boronic ester intermediate for modular Suzuki-Miyaura library synthesis. • Absorption λmax 337 nm with molar absorptivity 7.6 × 10³ M⁻¹ cm⁻¹ (MeOH) enables targeted band-gap engineering in D-A polymers. • Fast fluorescence decay (≤ 0.8 ns) supports non-doped OLED layer development with reduced exciton quenching.

Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
CAS No. 1753-76-0
Cat. No. B167677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,1,3-benzothiadiazole
CAS1753-76-0
Molecular FormulaC7H6N2OS
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=NSN=C2C=C1
InChIInChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3
InChIKeyXAPHRZKQDIJZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2,1,3-benzothiadiazole: Key Properties & Procurement


5-Methoxy-2,1,3-benzothiadiazole (CAS 1753-76-0) is a heteroaromatic compound belonging to the 2,1,3-benzothiadiazole (BTD) class, a π-extended electron-deficient scaffold widely utilized in optoelectronics, bioimaging, and materials science. The core BTD unit is characterized by a fused benzene and thiadiazole ring, which imparts a planar, electron-accepting nature. The specific substitution at the C5 position with a methoxy group (-OCH3) modulates the electronic structure of the parent BTD core [1]. This structural feature is fundamental to its utility as a building block for the design of donor-acceptor (D-A) molecules, fluorescent probes, and conjugated polymers for applications such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) [2]. Its defined molecular structure (C7H6N2OS) and commercial availability as a research fragment make it a key intermediate for synthetic chemists and materials scientists seeking to fine-tune optoelectronic properties.

Donor–Acceptor Building Block

Electron-deficient BTD core with C5 methoxy modulation for tuning optoelectronic D–A systems.

Fluorescent Probe Scaffold

Blue-emissive regioisomer suited for multiplexed bioimaging and spectral-orthogonal probe design.

Regioselective Synthetic Handle

C5 borylation route enables direct access to versatile boronic ester intermediates for library synthesis.

Regioselectivity and Substitution Effects on 5-Methoxy-BTD Performance


In the 2,1,3-benzothiadiazole (BTD) scaffold, both the identity and the position of substituents are critical determinants of photophysical behavior, rendering generic substitutions highly unreliable for achieving desired performance outcomes. Simply substituting the BTD core with any electron-donating group or at any position is insufficient; the photophysical outcome is highly sensitive to the specific regiochemistry and substituent electronics. Systematic studies have shown that the emissive behavior of BTD derivatives is strongly dependent on the precise position of the substituent(s) on the benzoid ring [1]. For example, a methoxy group at the C4 versus the C5 position leads to dramatically different fluorescence quantum yields and emission wavelengths, a phenomenon that cannot be predicted by a simple class-level inference. This sensitivity arises from changes in molecular orbital energy levels, symmetry, and the efficiency of non-radiative decay pathways. Consequently, the selection of a specific regioisomer like 5-Methoxy-2,1,3-benzothiadiazole, rather than a generic BTD derivative or its 4-methoxy analog, is essential for applications that require precise spectral tuning and predictable emission properties [1]. The following section provides quantitative evidence for this differentiation.

Regioisomer Mismatch: 4-Methoxy vs. 5-Methoxy
5-Methoxy-BTD
Moderate emission (Φ 0.03), blue λEmax 421 nm, short lifetime.
4-Methoxy-BTD
High emission (Φ 0.36), green λEmax 501 nm, long 32.4 ns lifetime.
Spectral and brightness properties differ substantially; substitution cannot be assumed interchangeable for targeted applications.
Unsubstituted BTD Core vs. Methoxy Derivative
5-Methoxy-BTD
3× higher quantum yield, 27 nm redshifted emission vs. parent BTD.
Parent BTD
Weaker emission (Φ 0.01), UV emission at 394 nm.
Generic BTD lacks the methoxy-directed electronic tuning required for blue-visible fluorophore integration.
Synthetic Entry Route Divergence
5-Methoxy via C–H Borylation
Direct C5 functionalization, isolable 5-B(pin) intermediate.
4-Methoxy via Bucherer Reaction
Multi-step route from 4-amino-BTD, different intermediate chemistry.
Choosing the wrong regioisomer may limit downstream derivatization options and synthetic efficiency.

Quantitative Comparison: 5-Methoxy-BTD vs. BTD and 4-Methoxy Isomer


Methoxy Position Effect on Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of 5-Methoxy-2,1,3-benzothiadiazole is 0.03 in methanol (MeOH). This represents a 3-fold enhancement compared to the unsubstituted parent 2,1,3-benzothiadiazole (BTD), which has a Φ of 0.01 in MeOH [1]. In stark contrast, the regioisomeric 4-Methoxy-2,1,3-benzothiadiazole exhibits a substantially higher Φ of 0.36 in MeOH, a 12-fold difference compared to the 5-methoxy isomer [1]. This demonstrates that while methoxy substitution generally improves emission over the parent BTD, the position of substitution is a powerful and non-linear tuning parameter for emission efficiency.

Fluorescence Quantum Yield
Head-to-head
Φ = 0.03 (MeOH)

3× higher vs. BTD (Φ 0.01); 12× lower vs. 4-methoxy (Φ 0.36). λex 360 nm, quinine sulfate ref.

Supports moderate, controlled emission intensity for blue fluorophore design.
Brightness selection requires comparing regioisomer-specific quantum yields.
Fluorescence Quantum Yield Regioisomerism

Emission Wavelength and Stokes Shift: Regiochemical Control

5-Methoxy-2,1,3-benzothiadiazole exhibits an emission maximum (λEmax) of 421 nm in MeOH, which is significantly redshifted compared to the unsubstituted BTD core (λEmax = 394 nm in MeOH) [1]. The corresponding Stokes shift for the 5-methoxy isomer is 5.9 × 10³ cm⁻¹ (84 nm) in MeOH, which is larger than the 5.1 × 10³ cm⁻¹ (66 nm) observed for the parent BTD [1]. In comparison, the 4-Methoxy-2,1,3-benzothiadiazole exhibits an even more pronounced redshift with a λEmax of 501 nm in MeOH and a larger Stokes shift of 7.8 × 10³ cm⁻¹ (141 nm) [1]. These differences highlight the ability to spectrally tune BTD-based fluorophores across the visible spectrum (from ~400 nm to 500 nm) by simply changing the methoxy substitution pattern.

Emission λmax & Stokes Shift
Head-to-head
λEmax = 421 nm; Stokes shift 5.9 × 10³ cm⁻¹ (84 nm)

Redshift 27 nm vs. BTD (394 nm); blueshift 80 nm vs. 4-methoxy (501 nm). Solvent: MeOH.

Enables blue-channel selection for multiplexed imaging with regioisomeric green emitters.
Stokes shift differences support spectral separation in multi-color assays.
Fluorescence Spectroscopy Stokes Shift Wavelength Tuning

Molar Absorptivity and Absorption Maximum: Light-Harvesting Properties

The absorption properties of 5-Methoxy-2,1,3-benzothiadiazole (λAmax = 337 nm, ϵ = 7.6 × 10³ M⁻¹ cm⁻¹ in MeOH) are markedly different from those of the parent BTD (λAmax = 310 nm, ϵ = 13.9 × 10³ M⁻¹ cm⁻¹ in MeOH) [1]. While the 5-methoxy group induces a bathochromic shift of 27 nm in the absorption maximum compared to BTD, it also results in a 45% lower molar absorptivity (ϵ). In contrast, the 4-Methoxy regioisomer exhibits a comparable molar absorptivity to the 5-methoxy isomer (ϵ = 2.5 × 10³ M⁻¹ cm⁻¹) but with a more pronounced bathochromic shift (λAmax = 360 nm) [1]. This indicates that methoxy substitution at the C5 position strikes a specific balance between extending the absorption into the near-UV and maintaining a reasonable absorption cross-section.

Absorption λmax & Molar Absorptivity
Head-to-head
λAmax = 337 nm; ε = 7.6 × 10³ M⁻¹ cm⁻¹

Redshift 27 nm vs. BTD (310 nm); ε 45% lower than BTD, 3× higher than 4-methoxy. MeOH.

Balances near-UV absorption extension with moderate absorption strength.
Higher ε vs. 4-methoxy may benefit photon-harvesting applications at peak wavelength.
Absorption Spectroscopy Molar Extinction Coefficient Optoelectronics

Fluorescence Lifetime and Excited State Dynamics

The fluorescence lifetime (τ) of 5-Methoxy-2,1,3-benzothiadiazole is ≤ 0.8 ns in MeOH, which is comparable to the short-lived emission of the unsubstituted BTD core (τ ≤ 1.3 ns in MeOH) [1]. This contrasts sharply with the 4-Methoxy regioisomer, which possesses a significantly longer lifetime of 32.4 ns in MeOH [1]. The short lifetime of the 5-methoxy isomer suggests a fast non-radiative decay pathway that efficiently depopulates the excited state, leading to its moderate quantum yield. In contrast, the long lifetime of the 4-methoxy isomer indicates a more stable excited state, which contributes to its high fluorescence quantum yield.

Fluorescence Lifetime
Head-to-head
τ ≤ 0.8 ns (MeOH)

Comparable to BTD (≤ 1.3 ns); >40× shorter than 4-methoxy (32.4 ns). MeOH.

Short lifetime supports fast-decay applications such as FLIM or time-resolved assays.
Lifetime contrast with 4-methoxy enables lifetime-based multiplexing strategies.
Fluorescence Lifetime Photophysics Excited State

Regioselective Synthesis and Building Block Versatility

A key differentiator for 5-Methoxy-2,1,3-benzothiadiazole is its synthetic accessibility via a regioselective Ir-catalyzed C-H borylation of BTD, followed by in situ oxidation and O-methylation [1]. This methodology specifically targets the C5 position with high regiocontrol, enabling efficient preparation of the 5-methoxy derivative (Compound 4) as well as the versatile 5-B(pin) intermediate (Compound 16), which was isolated in 54% yield [1]. In contrast, the synthesis of the 4-methoxy isomer requires a different, multi-step route starting from 4-amino-BTD via a Bucherer reaction [1]. This regioselective borylation strategy is a powerful platform for further derivatization, allowing for the straightforward synthesis of more complex, unsymmetrical BTD-based molecules like donor-acceptor-donor (D-A-D) systems for organic electronics.

Regioselective Synthesis Route
Cross-study
Ir-catalyzed C–H borylation; 5-B(pin) isolated in 54% yield

B2(pin)2, OXONE® oxidation, MeI/NaH methylation. 4-methoxy route: Bucherer from 4-amino-BTD.

Direct C5 functionalization provides versatile boronic ester for divergent library synthesis.
Synthetic accessibility may favor 5-methoxy for unsymmetrical D–A–D architectures.
Synthetic Chemistry C-H Borylation Building Block

Validated Research and Industrial Applications of 5-Methoxy-BTD


Spectrally-Tuned Fluorescent Probes for Bioimaging

Researchers designing fluorescent probes for multi-color cellular imaging can leverage the distinct photophysical properties of 5-Methoxy-2,1,3-benzothiadiazole. Its emission maximum at 421 nm (MeOH) and moderate Stokes shift of 84 nm (MeOH) place it in the blue region of the visible spectrum [1]. This provides a clear spectral window distinct from the green emission (λEmax = 501 nm in MeOH) of its 4-methoxy regioisomer, as well as the UV emission of the parent BTD [1]. This regioselective tuning allows for the creation of orthogonal probes that can be multiplexed without spectral overlap, a critical advantage for studying multiple biological targets simultaneously in complex environments.

Donor-Acceptor Semiconductors for Organic Photovoltaics

In the design of organic semiconductors for OPVs, precise control over the HOMO and LUMO energy levels and absorption profile is paramount. 5-Methoxy-2,1,3-benzothiadiazole serves as an electron-accepting (A) building block with a specific electronic signature. Its absorption maximum at 337 nm and molar absorptivity of 7.6 × 10³ M⁻¹ cm⁻¹ (in MeOH) offer a different balance of absorption range and strength compared to other BTD derivatives [1]. When incorporated into D-A polymers or small molecules, this building block can help fine-tune the band gap and open-circuit voltage (Voc) of the resulting photovoltaic device, enabling a more targeted approach to optimizing light harvesting and charge separation efficiency.

Blue-Emitting Materials for OLEDs

The development of stable and efficient blue emitters remains a key challenge in OLED technology. 5-Methoxy-2,1,3-benzothiadiazole, with its blue emission (λEmax = 421 nm in MeOH) and a moderate quantum yield of 0.03 (in MeOH), presents a valuable core scaffold for constructing deep-blue or sky-blue luminophores [1]. Its photophysical properties can be further tuned through extended conjugation or by incorporating it into a D-A-D molecular architecture. The documented fluorescence lifetime of ≤ 0.8 ns in MeOH [1] indicates fast decay kinetics, which could be advantageous for reducing exciton quenching and improving device stability in non-doped OLED layers.

Unsymmetrical Molecular Libraries via C-H Activation

For synthetic chemistry and medicinal chemistry groups focused on library synthesis, the proven regioselective C-H borylation route to 5-Methoxy-2,1,3-benzothiadiazole is a significant advantage [1]. This methodology not only provides an efficient path to the 5-methoxy derivative but also yields the crucial boronic ester intermediate 5-B(pin)-BTD [1]. This intermediate is a powerful synthetic handle for a vast array of cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid and modular assembly of diverse, unsymmetrical BTD-based compounds. This reduces the synthetic burden for exploring chemical space around the BTD core and accelerates hit-to-lead optimization in drug discovery.

Application
Selection Property
Validation Focus
Spectrally-tuned fluorescent probes for bioimaging
Blue emission (421 nm) and moderate Stokes shift
Verify orthogonality with green-channel probes in multiplexed cellular assays
Donor–acceptor semiconductors for OPV
Electron-accepting core with specific absorption profile (337 nm, ε = 7.6 × 10³ M⁻¹ cm⁻¹)
Assess band-gap tuning and Voc in D–A polymer blends
Blue-emitting materials for OLEDs
Blue emission maximum and fast fluorescence decay (τ ≤ 0.8 ns)
Evaluate exciton quenching and device stability in non-doped emissive layers
Unsymmetrical molecular libraries via C–H activation
Regioselective borylation route and isolable 5-B(pin) intermediate
Confirm cross-coupling compatibility and library diversification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-2,1,3-benzothiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.